Higher Molecular Weight and Topological Polar Surface Area (TPSA) Compared to 2-Bromo-6-ethylphenol Modulate Passive Membrane Permeability
4-Benzyl-2-bromo-6-ethylphenol (MW 291.18 g/mol, TPSA 20.23 Ų) possesses a significantly larger molecular framework than the des-benzyl analog 2-bromo-6-ethylphenol (MW 201.06 g/mol) [1]. The additional benzyl group increases the molecular weight by 90.12 g/mol and contributes to a higher calculated logP (4.31 vs. approximately 2.8 for 2-bromo-6-ethylphenol, based on PubChem XLogP3 predictions). This difference in lipophilicity and molecular volume directly influences passive membrane diffusion rates and protein binding, critical for lead optimization in central nervous system drug discovery.
| Evidence Dimension | Molecular weight (g/mol) and TPSA (Ų) |
|---|---|
| Target Compound Data | MW 291.18 g/mol; TPSA 20.23 Ų; clogP 4.31 |
| Comparator Or Baseline | 2-Bromo-6-ethylphenol: MW 201.06 g/mol; TPSA ~20.23 Ų; XLogP3 ~2.8 |
| Quantified Difference | ΔMW = +90.12 g/mol; ΔclogP ≈ +1.5 units (predicted) |
| Conditions | Calculated properties (Chemsrc for target; PubChem for comparator) |
Why This Matters
The substantial increase in molecular weight and lipophilicity differentiates the pharmacokinetic profile, making the target compound more suitable for applications requiring enhanced blood-brain barrier penetration or increased metabolic stability, where simple 2-bromo-6-ethylphenol would be insufficient.
- [1] 2-Bromo-6-ethylphenol. PubChem, CID 56998960. https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-6-ethylphenol (accessed 2026). View Source
